molecular formula C13H11BrO2 B2982349 Ethyl 4-Bromo-1-naphthoate CAS No. 51934-43-1

Ethyl 4-Bromo-1-naphthoate

Cat. No.: B2982349
CAS No.: 51934-43-1
M. Wt: 279.133
InChI Key: OZDVHZHNLGGADD-UHFFFAOYSA-N
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Description

Ethyl 4-Bromo-1-naphthoate is an organic compound with the molecular formula C13H11BrO2 It is a derivative of naphthalene, where the ethyl ester group is attached to the carboxyl group at the first position and a bromine atom is substituted at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-Bromo-1-naphthoate can be synthesized through several methods. One common approach involves the bromination of ethyl 1-naphthoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Bromo-1-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with amines to form corresponding amine derivatives.

    Reduction Reactions: The compound can be reduced to form Ethyl 4-Amino-1-naphthoate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of naphthoquinone derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Ethyl 4-Amino-1-naphthoate, Ethyl 4-Thio-1-naphthoate.

    Reduction: Ethyl 4-Amino-1-naphthoate.

    Oxidation: Naphthoquinone derivatives.

Scientific Research Applications

Ethyl 4-Bromo-1-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-1-naphthoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

    Ethyl 1-Naphthoate: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

    Ethyl 4-Chloro-1-naphthoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Ethyl 4-Iodo-1-naphthoate:

Uniqueness: Ethyl 4-Bromo-1-naphthoate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as an intermediate in the synthesis of complex organic molecules. Its specific structure allows for targeted interactions in biological systems, making it valuable in various research applications.

Properties

IUPAC Name

ethyl 4-bromonaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDVHZHNLGGADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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